5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
説明
The compound 5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic molecule featuring a fused bicyclo[7.4.0] backbone with sulfur (thia), nitrogen (diazatricyclo), and oxygen (morpholinyl) substituents. Its core structure includes a phenyl group at position 4 and a morpholine-derived sulfanyl side chain at position 5. The compound’s complexity arises from its polycyclic framework, which is structurally analogous to other tricyclic derivatives reported in crystallographic and synthetic studies .
特性
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c26-18(24-10-12-28-13-11-24)14-29-22-23-20-19(16-8-4-5-9-17(16)30-20)21(27)25(22)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMOZFICZUWWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one (commonly referred to as the compound) is a complex organic molecule with potential pharmacological applications. Its structure includes a morpholine moiety, which is often associated with various biological activities, including antitumor and cholinesterase inhibitory effects.
Biological Activity Overview
Research has indicated that compounds containing morpholine and thiazole functionalities exhibit a range of biological activities:
- Cholinesterase Inhibition : Compounds similar in structure have shown significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. For instance, thiazolidinones have demonstrated effective AChE inhibition, suggesting that our compound may also possess similar properties, potentially useful in Alzheimer's disease therapy .
- Antitumor Activity : Several studies have reported that derivatives of thiazolidinones exhibit cytotoxic effects against various cancer cell lines, including colon carcinoma and breast carcinoma cells. The antiproliferative effects are often quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values in the micromolar range against tumor cells .
Case Study 1: Cholinesterase Inhibition
A study evaluating thiazolidinone derivatives found that certain compounds exhibited mixed-type inhibition on AChE isoforms with IC50 values ranging from 3.11 μM to 55.36 μM across different brain regions . This suggests that our compound may similarly affect AChE activity due to its structural characteristics.
Case Study 2: Antiproliferative Effects
In another research effort focused on antiproliferative activity, several analogs of thiazolidinones were tested against human cancer cell lines such as HT-29 (colon cancer) and MCF7 (breast cancer). The results indicated significant cell growth inhibition at concentrations reflecting their IC50 values, demonstrating the potential for these compounds in cancer therapy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HT-29 | 13.81 |
| Compound B | MCF7 | 44.33 |
| Compound C | M21 | 3.11 |
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the morpholine and thiazole groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation.
Antimicrobial Properties
Studies have demonstrated that morpholine derivatives possess antimicrobial activity. The unique structure of this compound could lead to the development of new antibiotics effective against resistant bacterial strains.
Neuropharmacology
The morpholine component suggests potential applications in neuropharmacology. Compounds with morpholine rings have been studied for their effects on neurotransmitter systems, indicating that this compound may influence cognitive functions or serve as a treatment for neurodegenerative diseases.
Drug Design and Development
Structure-Activity Relationship (SAR) Studies
The complex structure allows for extensive SAR studies, which can guide the modification of chemical groups to optimize efficacy and reduce toxicity.
Lead Compound Identification
This compound can serve as a lead structure for further modifications aimed at enhancing pharmacological properties or reducing side effects.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of morpholine-containing compounds against various cancer cell lines. The results indicated that modifications similar to those present in 5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that morpholine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential of compounds with similar structures to combat antibiotic resistance .
類似化合物との比較
Structural Analogues and Substituent Effects
The compound belongs to a family of tricyclic diazatricyclo derivatives with variations in substituents influencing physicochemical and biological properties. Key analogues include:
Key Observations :
Substituent Polarity: The morpholinyl-oxoethyl group in the target compound introduces polarity via the morpholine ring’s tertiary amine and carbonyl oxygen, enhancing solubility in polar solvents compared to methoxy or chloro derivatives .
Molecular Weight and Bioactivity: Higher molecular weight (~444.55) in the target compound may reduce diffusion rates but improve binding specificity in biological systems .
Structural Rigidity :
- The sulfanylidene group in introduces conjugation, likely stabilizing the tricyclic core and altering electronic properties (e.g., UV absorption, reactivity).
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
